molecular formula C13H11N3O3 B12579163 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide CAS No. 600128-05-0

3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide

Cat. No.: B12579163
CAS No.: 600128-05-0
M. Wt: 257.24 g/mol
InChI Key: CSIIUALMNKONTJ-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of nitrobenzamides It features a benzamide core substituted with a nitro group at the 2-position and a methyl group at the 3-position, along with a pyridin-3-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting it with pyridin-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 3-Methyl-2-amino-N-(pyridin-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s structural properties make it suitable for incorporation into materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, for instance, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the pyridin-3-yl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at the 4-position.

    3-Methyl-2-nitro-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at the 2-position.

    3-Methyl-2-amino-N-(pyridin-3-yl)benzamide: The amino derivative of the compound.

Uniqueness

3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct biological activities and chemical behaviors compared to its analogs.

Properties

CAS No.

600128-05-0

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-methyl-2-nitro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-4-2-6-11(12(9)16(18)19)13(17)15-10-5-3-7-14-8-10/h2-8H,1H3,(H,15,17)

InChI Key

CSIIUALMNKONTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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